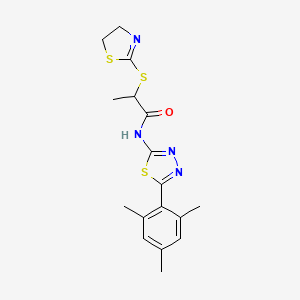
2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide" is a heterocyclic compound that likely contains a thiazole and thiadiazole moiety based on its name. These types of compounds are known for their diverse biological activities and are often explored for their potential use in pharmaceuticals and agrochemicals. The papers provided do not directly discuss this compound but offer insights into similar heterocyclic compounds, their synthesis, structure, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the use of cyclic reagents or conditions that facilitate the formation of the desired ring structures. For example, the synthesis of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative was achieved using bromine as a cyclic reagent, yielding a 66% isolated yield . Similarly, the synthesis of 1,2,3-thiadiazoles from 2-cyanothioacetamides under diazo group transfer conditions indicates the versatility of thioacetamide derivatives as precursors for heterocyclic compounds . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography, as demonstrated by the reported crystal structure of a benzothiazol-2-yl derivative . The crystallographic data provide detailed information about the arrangement of atoms in the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the specific molecular structure of the compound is not provided, the reported data from similar compounds can give insights into the likely structural features of "this compound."
Chemical Reactions Analysis
The reactivity of heterocyclic compounds under various conditions can be complex. For instance, the fragmentation of 4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization has been studied, revealing that the nature of the substituent on the thiazole ring significantly influences the fragmentation pattern . This information is valuable for predicting the behavior of "this compound" under similar conditions and can aid in the development of analytical methods for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their structure and can influence their biological activity. For example, the crystallographic data of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative provide insights into its density and molecular geometry, which are important for understanding its herbicidal activity . The physicochemical characterization of benzothiazol-2-yl derivatives, including NMR, IR spectroscopy, and mass spectrometry, helps to establish their identity and purity, which is essential for biological testing . These techniques could be applied to determine the properties of "this compound."
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds containing thiazole and thiadiazole structures have been evaluated for their anticancer properties. For instance, a study reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing significant anticancer activity against Hepatocellular carcinoma cell lines. The structure-activity relationships highlight the potential of these moieties as pharmacophores for developing anticancer agents (Gomha et al., 2017). Additionally, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including thiadiazole and triazole moieties, demonstrated enhanced antioxidant activity and showed significant anticancer effects against glioblastoma and breast cancer cell lines, indicating their potential for cancer therapy applications (Tumosienė et al., 2020).
Antimicrobial Activity
The antimicrobial potential of thiazole and thiadiazole compounds has also been explored. Research has shown that certain derivatives exhibit good activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Tehranchian et al., 2005).
Antiviral Activity
In light of the COVID-19 pandemic, thiazole and thiadiazole derivatives have been investigated for their antiviral properties. A study synthesized novel thiadiazole-triazole hybrids and evaluated their inhibition against COVID-19 main protease, revealing promising docking scores and suggesting a potential role in combating coronavirus disease (Rashdan et al., 2021).
Corrosion Inhibition
Beyond biomedical applications, thiazole and thiadiazole derivatives have been studied for their corrosion inhibition capabilities. Quantum chemical and molecular dynamics simulation studies have predicted the corrosion inhibition performances of these compounds against the corrosion of iron, providing insights into their utility in industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-9-7-10(2)13(11(3)8-9)15-20-21-16(25-15)19-14(22)12(4)24-17-18-5-6-23-17/h7-8,12H,5-6H2,1-4H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVMDYHKFMSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)SC3=NCCS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


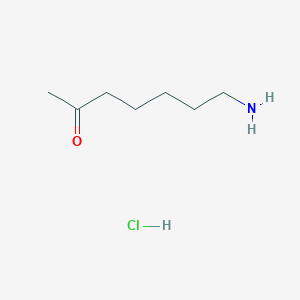

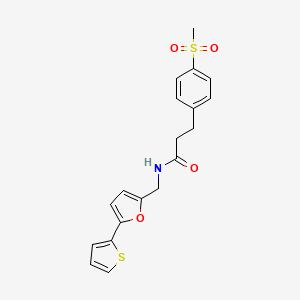
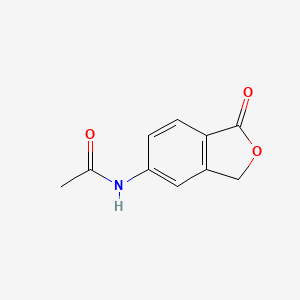
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2544081.png)
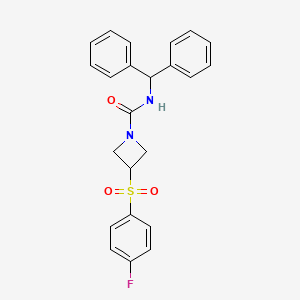
![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)